Sodium dodecylbenzenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium dodecylbenzenesulphonate, also known as sodium lauryl phenyl sulfonate, is a linear alkylbenzene sulfonate that belongs to the class of anionic surfactants . It is a colorless salt with useful properties as a surfactant . It is usually produced as a mixture of related sulfonates and is a major component of laundry detergent .

Synthesis Analysis

SDBS has been used in the synthesis of various materials. For instance, it has been used as a surfactant in the preparation of the liquid phase of graphene nanoflakes (GNFs) .Molecular Structure Analysis

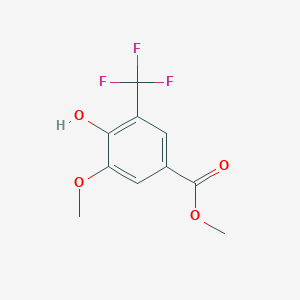

The structure of SDBS consists of a long hydrocarbon chain (dodecyl group) attached to a benzene ring. The sulfonic acid group (SO₃H) is attached to the benzene ring . A study showed that the SDBS micelle is more spherical with a ratio of eccentricities, eSDBS / eSDS, equal to 0.117/0.154 .Chemical Reactions Analysis

SDBS has been studied for its oxidation by the electro-Fenton system . The results demonstrated that HO 2 · had a weak ability to oxidize SDBS; ·OH was the primary active substance for oxidizing SDBS .Physical And Chemical Properties Analysis

SDBS is a white to light yellow flakes, granules or powder . It is soluble in water . The primary hazard is the threat to the environment . It has a melting point of >300 °C, a boiling point of 660.62℃ [at 101 325 Pa], and a density of 1.02 g/cm3 .科学的研究の応用

Oil-Field Chemistry

SDBS is used in the preparation of multifunctional surfactants for oil-field chemistry . It can reduce the interfacial tension between oil and water, enhancing the emulsion ability and oil-displacement efficiency . This makes it valuable in the oil and petrochemical industry for oil production .

Enhanced Oil Recovery

The branched structures of SDBS molecules have been found to significantly improve oil recovery . The performance of surfactants on enhanced oil recovery may be greatly influenced by their molecular structures .

Antistatic Agent

SDBS is actively used as an antistatic agent . This helps to reduce or eliminate static electricity, which can be particularly useful in various industrial processes .

Disinfectant

SDBS serves as a disinfectant , making it useful in maintaining hygiene and preventing the spread of diseases .

Dyeing Leveling Agent

In the dyeing industry, SDBS is used as a leveling agent . This helps to ensure an even and uniform application of dyes .

Metal Degreaser

SDBS is used as a metal degreaser in metal coating processes . It helps in removing grease, oil, or other organic compounds from metal surfaces .

Resin Dispersant

As a resin dispersant, SDBS helps in the dispersion of resins in various industrial applications .

Detergent and Degreaser

SDBS is widely used in the paper and leather-footwear industry as a detergent and degreaser . It helps in cleaning and maintaining the quality of products .

作用機序

Target of Action

Sodium dodecylbenzenesulphonate (SDBS) is a surfactant, which means its primary targets are interfaces between different phases . It has a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oil phases . This makes it particularly effective at reducing the interfacial tension between oil and water .

Mode of Action

SDBS interacts with its targets by inserting itself at the interface between oil and water. The hydrophilic head interacts with the water phase, while the hydrophobic tail interacts with the oil phase . This reduces the interfacial tension between the two phases, allowing them to mix more readily . In addition, the introduction of methylol enhances the foaming and emulsifying capacities of SDBS and further reduces the interfacial tension between crude oil and water .

Biochemical Pathways

The degradation of SDBS in the environment mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .

Pharmacokinetics

Instead, it is used industrially where it can enter the environment and subsequently be degraded by microorganisms .

Result of Action

The primary result of SDBS action is a reduction in the interfacial tension between oil and water, which enhances emulsion ability and oil-displacement efficiency . This makes SDBS particularly useful in industries such as oil production . Additionally, SDBS can stabilize dispersions of substances like graphene nanoflakes and single-walled carbon nanotubes in aqueous media .

Action Environment

The action of SDBS can be influenced by environmental factors. For example, the presence of salts can affect the critical micelle concentration (CMC) and fraction of counterion dissociation of SDBS . Furthermore, the degradation of SDBS in the environment is largely dependent on the presence of microorganisms . In aquatic environments, even relatively low concentrations of SDBS can affect biological processes in aquatic organisms, leading to a decrease in oxygen concentration in water .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium dodecylbenzenesulphonate can be achieved through sulphonation of dodecylbenzene with sulphur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecylbenzene", "Sulphur trioxide", "Sodium hydroxide", "Water", "Sodium chloride" ], "Reaction": [ "Dissolve dodecylbenzene in sulphur trioxide to form a sulphonation mixture", "Heat the sulphonation mixture to 100-110°C for 2-3 hours", "Carefully add the sulphonation mixture to a large amount of water to quench the reaction", "Neutralize the resulting sulphonic acid with sodium hydroxide", "Add sodium chloride to the mixture to facilitate the separation of the Sodium dodecylbenzenesulphonate product", "Filter and dry the product to obtain Sodium dodecylbenzenesulphonate" ] } | |

CAS番号 |

25155-30-0 |

製品名 |

Sodium dodecylbenzenesulphonate |

分子式 |

C18H29NaO3S |

分子量 |

348.48 |

同義語 |

ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)